Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate
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Overview
Description
The compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a methyl group, a chloro group, and a difluoromethyl group attached to the thiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions with RCH2CF3 (R = I, TsO, MsO, TfO) in different solvents . It’s important to note that methyl group migration can occur during these reactions .Scientific Research Applications
Antiviral Activity
Research indicates the synthesis and testing of analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate for antiviral activity against yellow fever virus. These analogues were designed to improve metabolic stability, therapeutic index, and antiviral potency, with certain derivatives showing improved antiviral activities and therapeutic indices (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).
Anticorrosive Properties
Thiazole derivatives have been evaluated for their corrosion inhibiting properties on mild steel in acidic environments. Studies using electrochemical measurements and surface analysis techniques revealed that these compounds effectively inhibit corrosion, demonstrating their potential as protective agents in industrial applications (El aoufir et al., 2020).
Anticancer Activity
Several thiazole and thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated for their anticancer activity. Some compounds have shown potent anticancer properties, highlighting the potential of these derivatives in drug discovery and therapeutic applications (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Chemical and Physical Properties
The synthesis and photophysical properties of thiazole derivatives have been extensively studied, with research focusing on direct C–H arylations and subsequent reactions to explore their luminescence and absorption properties. These studies contribute to the understanding of the electronic structure and behavior of thiazole derivatives, which is crucial for their application in materials science and organic electronics (Murai et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO2S/c1-12-6(11)5-10-3(7)2(13-5)4(8)9/h4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDRNONZFYHKTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(S1)C(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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